![molecular formula C13H19ClN2OSi B590193 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole CAS No. 841200-42-8](/img/structure/B590193.png)
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole
Übersicht
Beschreibung
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole is a chemical compound used in the preparation of SEM [2- (trimethylsilyl)ethoxy]methyl]-ethers . It serves as a phenol protecting group in the synthesis of laterifluorones . It reacts with 1H-imidazole to prepare 1- (2-trimethylsilanyl-ethoxymethyl)-1H-imidazole .
Synthesis Analysis
The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular formula of this compound is C13H19ClN2OSi . Its molecular weight is 282.843 .Chemical Reactions Analysis
This compound reacts with 1H-imidazole to prepare 1- (2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and its use in the preparation of SEM [2- (trimethylsilyl)ethoxy]methyl]-ethers .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity
A series of benzimidazole derivatives, including compounds similar to 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole, have been synthesized and evaluated for their antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated potent activity in nanomolar ranges, surpassing that of the standard drug metronidazole, highlighting their potential as novel antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Antimicrobial Properties
Novel structures derived from benzimidazole, akin to the compound , have shown selective antibacterial properties against Helicobacter spp. These compounds, due to their structural modifications, retain their antibacterial potency without acting as proton pump inhibitors, making them effective and specific anti-Helicobacter pylori agents (Kühler et al., 2002).
Structural and Spectroscopic Studies
Benzimidazole derivatives, related to the compound of interest, have been extensively studied for their structural and spectroscopic characteristics using various techniques such as X-ray diffraction, HRMS, and NMR spectroscopy. These studies provide insight into the molecular properties, contributing to a deeper understanding of their potential applications in various scientific domains (Saral et al., 2017).
CRF1 Receptor Antagonist Potential
Research into benzimidazole derivatives has led to the development of compounds with potential as corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds, by binding to the human CRF1 receptor, could offer new pathways for addressing stress-related disorders, showcasing the therapeutic potential of benzimidazole derivatives in neuropsychiatric treatment (Mochizuki et al., 2016).
DNA Topoisomerase I Inhibition
Some benzimidazole derivatives have demonstrated activity as inhibitors of type I DNA topoisomerases, enzymes critical for DNA replication and transcription. These findings suggest the potential utility of benzimidazole compounds, including derivatives similar to 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole, in developing novel anticancer therapies by targeting DNA topoisomerase I (Alpan et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)15-13(16)14/h4-7H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBFHRDRUBNDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732853 | |
Record name | 2-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole | |
CAS RN |
841200-42-8 | |
Record name | 2-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.